N-(2,2-dimethoxyethyl)-4-nitrobenzenesulfonamide
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Overview
Description
“N-(2,2-dimethoxyethyl)-4-nitrobenzenesulfonamide” is a chemical compound. The “N-(2,2-dimethoxyethyl)” part suggests that it has a nitrogen atom bonded to a 2,2-dimethoxyethyl group. The “4-nitrobenzenesulfonamide” part suggests that it contains a nitro group (-NO2) and a sulfonamide group (-SO2NH2) attached to a benzene ring .
Molecular Structure Analysis
The molecular structure of a compound like “this compound” would likely be complex, with the nitro, sulfonamide, and dimethoxyethyl groups contributing to its overall shape and properties .
Chemical Reactions Analysis
Again, while specific reactions involving “this compound” are not available, compounds with similar functional groups can undergo a variety of reactions. For example, nitro groups can be reduced to amines, and sulfonamides can participate in substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its functional groups. For example, the nitro group is often associated with reactivity and explosiveness, while the sulfonamide group could contribute to its solubility in water .
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-4-nitrobenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O6S/c1-17-10(18-2)7-11-19(15,16)9-5-3-8(4-6-9)12(13)14/h3-6,10-11H,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTYHDNJWPZNNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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